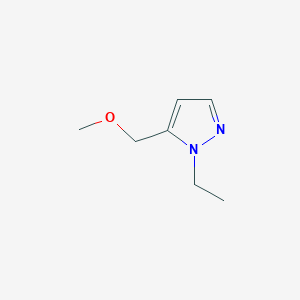

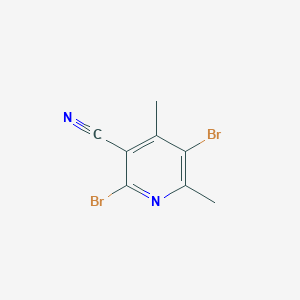

3-methyl-N-phenethyl-1,2,4-thiadiazole-5-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1,3,4-Thiadiazole is a five-membered heterocyclic compound containing one sulfur and two nitrogen atoms. It occurs in nature in four isoforms: 1,2,3-thiadiazole, 1,2,4-thiadiazole, 1,2,5-thiadiazole, and 1,3,4-thiadiazole . This moiety has various biological activities including anticancer, antidiabetic, antihypertensive, anti-inflammatory, antiviral, and anti-microbial .

Synthesis Analysis

The synthesis of 1,3,4-thiadiazole derivatives often involves reactions of hydrazonoyl halides with potassium thiocyanate, thiosemicarbazide and its aryl derivatives, or carbon disulfide . The reaction of N-(4-nitrophenyl)acetohydrazonoyl bromide with 2-[(methylthio)carbonthioyl]hydrazones in absolute ethanol in the presence of triethylamine can afford the corresponding 1,3,4-thiadiazole derivatives .

Molecular Structure Analysis

The molecular structure of a compound determines its requirement for various pharmacological activities. The proposed biological activities of 1,3,4-thiadiazole derivatives have been based on assumptions like the presence of =N-C-S moiety and strong aromaticity of the ring being the requirements for low toxicity and in vivo stability .

Chemical Reactions Analysis

The chemical reactions of 1,3,4-thiadiazole derivatives are diverse and depend on the specific substituents on the thiadiazole ring. For example, the reaction of N-(4-nitrophenyl)acetohydrazonoyl bromide with 2-[(methylthio)carbonthioyl]hydrazones can yield 1,3,4-thiadiazole derivatives .

Physical And Chemical Properties Analysis

The physical and chemical properties of 1,3,4-thiadiazole derivatives can vary widely depending on the specific substituents on the thiadiazole ring. For example, the HOMO–LUMO energies and Fukui’s indices were established by applying the DFT/B3LYP molecular modeling methodology .

Applications De Recherche Scientifique

Anticancer Properties

Thiadiazole derivatives have demonstrated promising anticancer activities against a range of cancer cell lines. For instance, Schiff's bases containing a thiadiazole scaffold and benzamide groups exhibited significant in vitro anticancer activity, highlighting the potential of thiadiazole derivatives in cancer treatment (Tiwari et al., 2017). Furthermore, novel thiadiazole derivatives have been synthesized and evaluated for their anti-inflammatory and anticancer activities, indicating the versatility of thiadiazole compounds in therapeutic applications (Gomha et al., 2017).

Fluorescence Studies

Research on thiadiazole derivatives also extends to their spectroscopic properties, including fluorescence. Studies have shown that certain thiadiazole compounds exhibit interesting fluorescence effects, which could be utilized in bio-imaging and molecular probes (Matwijczuk et al., 2018).

Synthesis and Chemical Properties

The synthesis of thiadiazole derivatives is an area of active research, with studies focusing on developing efficient methods for producing these compounds. For example, microwave-assisted synthesis has been used to create thiadiazole derivatives with significant biological activities, demonstrating the importance of synthetic methodology in medicinal chemistry (Tiwari et al., 2017).

DNA Interaction Studies

Some thiadiazole derivatives have been investigated for their ability to interact with DNA, which is crucial for understanding their mechanism of action in biological systems. Research has shown that certain compounds can inhibit the methylation of tumor DNA, suggesting a potential route for anticancer activity (Hovsepyan et al., 2019).

Mécanisme D'action

Target of Action

The primary target of 3-Methyl-N-(2-Phenylethyl)-1,2,4-Thiadiazole-5-Carboxamide is the quorum sensing (QS) system in bacteria . QS is a cell density-dependent mechanism that bacteria use to regulate gene expression in response to small signal molecules known as autoinducers . This bacterial cell-to-cell communication controls various biological traits, including biofilm formation and the expression of virulence factors .

Mode of Action

3-Methyl-N-(2-Phenylethyl)-1,2,4-Thiadiazole-5-Carboxamide acts as a quorum sensing inhibitor (QSI) . It interferes with the QS system, thereby inhibiting QS-regulated activities . This compound can restrain the virulence of pathogens, enabling the host to use its own defense .

Biochemical Pathways

The compound affects the biochemical pathways associated with QS-regulated activities. By inhibiting QS, it disrupts the communication between bacterial cells, which in turn affects the regulation of certain phenotypes and the expression of virulence factors . This can lead to a reduction in biofilm formation and a decrease in the pathogenicity of the bacteria .

Result of Action

The inhibition of QS-regulated activities by 3-Methyl-N-(2-Phenylethyl)-1,2,4-Thiadiazole-5-Carboxamide can lead to significant changes at the molecular and cellular levels. It can reduce biofilm formation, inhibit the production of virulence factors, and decrease the pathogenicity of bacteria . This can result in a reduction in bacterial infections and an increase in the effectiveness of the host’s own defense mechanisms .

Action Environment

The action, efficacy, and stability of 3-Methyl-N-(2-Phenylethyl)-1,2,4-Thiadiazole-5-Carboxamide can be influenced by various environmental factors. For instance, the presence of other microbial species and the physical and chemical conditions of the environment can affect the compound’s action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

3-methyl-N-(2-phenylethyl)-1,2,4-thiadiazole-5-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N3OS/c1-9-14-12(17-15-9)11(16)13-8-7-10-5-3-2-4-6-10/h2-6H,7-8H2,1H3,(H,13,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJDQGJOTAYQFEF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NSC(=N1)C(=O)NCCC2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N3OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(Z)-N-Benzyl-2-cyano-3-[4-(difluoromethoxy)phenyl]-N-methylprop-2-enamide](/img/structure/B2394994.png)

![1-Methyl-N-(1-thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2394998.png)

![5-((4-Benzylpiperazin-1-yl)(m-tolyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2395002.png)

![N-[2-[(1,5-Dimethyl-6-oxopyridin-3-yl)amino]-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2395003.png)

![3-[2-[(2-Chloroacetyl)amino]propan-2-yl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B2395004.png)

![2-Methyl-4-[3-(pyridin-3-yloxymethyl)azetidin-1-yl]-6,7-dihydro-5H-cyclopenta[d]pyrimidine](/img/structure/B2395006.png)

![8-[[4-(4-Fluorophenyl)piperazin-1-yl]methyl]-1,3-dimethyl-7-(2-methylpropyl)purine-2,6-dione](/img/structure/B2395007.png)

![5-chloro-N-(4-ethoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)thiophene-2-carboxamide](/img/structure/B2395009.png)